4-Nitrophthalamide

Descripción general

Descripción

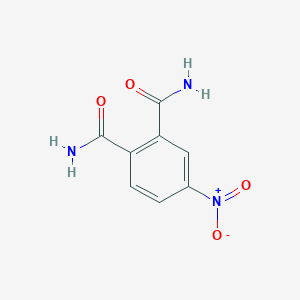

4-Nitrophthalamide is an organic compound with the molecular formula C8H4N2O4. It is a derivative of phthalimide, where a nitro group is substituted at the fourth position of the aromatic ring. This compound is typically found as a yellow powder and is known for its applications in organic synthesis and as an intermediate in the production of various dyes and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Nitrophthalamide is synthesized through the nitration of phthalimide. The process involves cooling fuming nitric acid to below 5°C, followed by the slow addition of concentrated sulfuric acid while maintaining the temperature between 10-13°C. Phthalimide is then added to this mixture and left at room temperature overnight. The resulting product is precipitated by pouring the reaction mixture into ice water, filtered, washed, and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: The industrial production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is typically purified through crystallization and other standard industrial purification techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4-Nitrophthalamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Reduction: 4-Aminophthalamide.

Substitution: Various substituted phthalamides depending on the nucleophile used.

Hydrolysis: Phthalic acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Nitrophthalamide is primarily utilized as an intermediate in the synthesis of various organic compounds, including:

- Dyes and Pigments : It serves as a precursor for synthesizing fluorescent dyes and pigments used in various industrial applications .

- Pharmaceuticals : The compound is crucial in producing several pharmaceuticals, including antibiotics and anticancer agents. Its derivatives are often explored for their potential therapeutic effects .

Synthesis Pathways

The synthesis of this compound typically involves:

- Nitration of Phthalimide : This step introduces the nitro group at the fourth position of the aromatic ring.

- Dehydration : Using reagents like thionyl chloride to produce 4-nitrophthalonitrile, which can be further modified to yield various functionalized compounds .

Biological Research Applications

In biological research, this compound has been employed in several key areas:

- Enzyme Studies : It is used to study enzyme reactions and mechanisms due to its ability to interact with various substrates. For instance, it has been utilized as a substrate in nitroreductase studies, highlighting its biochemical significance .

- Anticonvulsant Activity : Research has indicated that derivatives of this compound exhibit anticonvulsant properties. In vivo studies demonstrated that certain analogs could protect against seizures induced by pentylenetetrazole .

Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against multi-drug resistant bacterial strains. Results showed significant inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests potential applications in developing new antimicrobial agents.

| Bacterial Strain | Control Growth (CFU/mL) | Treated Growth (CFU/mL) | p-value |

|---|---|---|---|

| E. coli | 1 x 10^6 | 2 x 10^3 | <0.01 |

| S. aureus | 8 x 10^5 | 1 x 10^4 | <0.05 |

Cancer Cell Line Research

In vitro experiments using MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis, suggesting its potential as an adjunct therapy in cancer treatment.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 40 | 60 |

Industrial Applications

In industry, this compound is used not only for dye production but also as a reagent in various chemical processes. Its stability and reactivity make it suitable for applications requiring precise chemical transformations.

Mecanismo De Acción

The mechanism of action of 4-Nitrophthalamide involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The compound can also act as a nucleophile or electrophile in substitution reactions, depending on the reaction conditions. These properties make it a valuable intermediate in the synthesis of complex organic molecules .

Comparación Con Compuestos Similares

- 4-Nitrophthalimide

- 4-Nitrophthalonitrile

- 3-Nitrophthalimide

- 3-Nitrophthalonitrile

Comparison: 4-Nitrophthalamide is unique due to its specific substitution pattern and reactivity. Compared to 4-Nitrophthalimide, it has an amide group instead of an imide group, which affects its reactivity and solubility. 4-Nitrophthalonitrile has a nitrile group, making it more reactive in certain nucleophilic substitution reactions. The position of the nitro group (3- vs. 4-) also influences the electronic properties and reactivity of these compounds .

Actividad Biológica

4-Nitrophthalamide (4-NP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 4-NP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amide with the molecular formula . It features a nitro group () at the para position relative to the amide group, which significantly influences its biological properties. The compound appears as a yellow powder and is soluble in organic solvents, which facilitates its use in various chemical reactions and applications.

1. Enzymatic Inhibition

Recent studies have highlighted the anti-α-glucosidase activity of 4-NP and its derivatives. In vitro evaluations have shown that certain phthalimide derivatives exhibit potent inhibitory effects against yeast α-glucosidase, a key enzyme involved in carbohydrate metabolism. For instance, a study reported that while some derivatives were more potent than the positive control acarbose, 4-NP itself showed limited activity. Specifically, the 4-nitro derivative was inactive, suggesting that modifications to its structure could enhance efficacy .

2. Antioxidant Activity

Research has indicated that 4-NP derivatives possess significant antioxidant properties . In one study, various phthalimide derivatives were synthesized and evaluated for their ability to scavenge free radicals. Compounds derived from 4-NP demonstrated notable antioxidant activity with IC50 values comparable to standard antioxidants like butylated hydroxyanisole (BHA) . This property is crucial for potential applications in preventing oxidative stress-related diseases.

3. Anti-Inflammatory Effects

The anti-inflammatory potential of 4-NP was assessed through various assays measuring lipoxygenase inhibition. Compounds derived from 4-NP exhibited strong inhibition of lipoxygenase enzymes, which are implicated in inflammatory processes. For example, one derivative showed an IC50 value of 20.45 μM, indicating effectiveness comparable to established anti-inflammatory agents .

Case Study 1: Synthesis and Evaluation of Phthalimide Derivatives

A comprehensive study synthesized several phthalimide derivatives based on 4-NP and evaluated their biological activities. Among these, compounds demonstrated varying degrees of antioxidant and anti-inflammatory activities, with some showing promising results in inhibiting bovine serum albumin denaturation—a model for assessing anti-inflammatory properties .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the nitro group and other substituents on the phthalimide ring significantly impacted biological activity. For instance, adding a methyl group to the 2-position of the nitrophenyl group transformed an otherwise inactive compound into a potent inhibitor of α-glucosidase . This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Research Findings Summary

Propiedades

IUPAC Name |

4-nitrobenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H,(H2,9,12)(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCDSCYRIROFIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065360 | |

| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-53-9 | |

| Record name | 4-Nitro-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophthalamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 4-Nitrophthalamide and what are its key spectroscopic characteristics?

A1: this compound (systematic name: 4-nitrobenzene-1,2-dicarboxamide) possesses a benzene ring with a nitro group and two amide groups attached. [] The structure is non-planar, with each substituent twisted out of the benzene ring plane. [] Key spectroscopic features include:

- UV-VIS: While not explicitly mentioned for this compound, its derivative, nickel phthalocyanine complex (synthesized using a this compound precursor) shows an intense Q absorption band at 690 nm in DMF. [] This suggests this compound itself might also absorb in the UV-VIS region.

Q2: How thermally stable is this compound? What about its derivatives?

A2: While the provided research doesn't explicitly mention the thermal stability of this compound, it does state its melting point is 223 °C. [] Interestingly, a metal phthalocyanine complex derived from a this compound precursor exhibits a high degradation temperature of 309°C, indicating significant thermal stability. [] This suggests that this compound itself may also possess reasonable thermal stability.

Q3: Can you explain the role of this compound in the synthesis of other compounds, particularly focusing on its use in preparing metal phthalocyanine complexes?

A3: this compound serves as a crucial starting material for synthesizing substituted phthalonitriles, which are key precursors for metal phthalocyanine complexes. [] The synthesis process involves several steps:

- Nitration of phthalamide: This leads to the formation of this compound. []

- Dehydration: this compound is dehydrated using thionyl chloride in N,N-dimethylformamide (DMF) to yield 4-nitrophthalonitrile. []

- Further modification: 4-nitrophthalonitrile can be further reacted with other compounds, such as ciprofloxacin, to form substituted phthalonitriles. []

- Cyclotetramerization: The final step involves reacting the substituted phthalonitrile with a metal salt, like nickel salt, to produce the desired metal phthalocyanine complex. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.